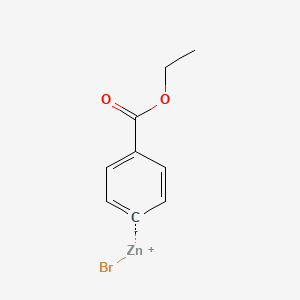

4-(Ethoxycarbonyl)phenylzinc bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

bromozinc(1+);ethyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9O2.BrH.Zn/c1-2-11-9(10)8-6-4-3-5-7-8;;/h4-7H,2H2,1H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXFMOPVOFKMPJN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=[C-]C=C1.[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131379-15-2 | |

| Record name | 131379-15-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

I. Synthetic Methodologies and Preparation Strategies for 4 Ethoxycarbonyl Phenylzinc Bromide

Direct Zinc Insertion Approaches

Direct insertion involves the reaction of an aryl halide, in this case, ethyl 4-bromobenzoate (B14158574), with activated zinc metal. riekemetals.com The reactivity of commercial zinc can be inconsistent, necessitating activation to remove passivating layers of zinc oxide and enhance its surface area. scribd.comnih.govnih.gov

Utilization of Activated Zinc

The success of direct zinc insertion hinges on the activation of the zinc metal. google.com Unactivated zinc is generally unreactive, making this step crucial for the formation of the desired organozinc reagent. google.com

Rieke zinc, a highly reactive form of zinc metal, is prepared by the reduction of a zinc salt, such as zinc chloride, with an alkali metal like lithium or sodium. nih.govnih.gov This method produces a fine, black powder of zinc with a high surface area and enhanced reactivity, readily undergoing oxidative addition to aryl halides to form organozinc reagents. riekemetals.comriekemetals.com The inclusion of residual salts from the Rieke zinc synthesis, such as lithium bromide, can influence the Schlenk equilibrium, favoring the formation of diorganozinc species. nih.gov

Table 1: Comparison of Rieke Zinc Preparations

| Reductant | Resulting Byproduct | Influence on Organozinc Formation |

| Lithium | Lithium Halide | Can favor diorganozinc species |

| Sodium | Sodium Halide | - |

A more common and practical approach involves the activation of commercially available zinc dust using various additives. These additives work by cleaning the zinc surface, creating defects, and increasing its reactivity.

Lithium Chloride (LiCl): The addition of lithium chloride is a widely used method for activating zinc. It is believed to assist in the dissolution of the forming organozinc species from the metal surface, thereby exposing fresh zinc for reaction. researchgate.net A mixture of zinc dust and lithium chloride can be heated under vacuum before the addition of the solvent and aryl halide. google.com

1,2-Dibromoethane: This reagent is effective for activating zinc dust. google.com It is thought to react with the zinc surface to generate zinc bromide and ethene, effectively cleaning and etching the metal. However, its use is often avoided due to its carcinogenic properties. google.com

Chlorotrimethylsilane (TMSCl): TMSCl is another effective activator for zinc. nih.gov It is believed to react with the surface zinc oxide layer, generating volatile byproducts and exposing the active zinc metal. nih.gov

Cobalt(II) Salts: Catalytic amounts of cobalt(II) salts can be used to activate zinc for the synthesis of organozinc reagents.

Trifluoroacetic Acid: Treatment of zinc dust with a small amount of trifluoroacetic acid can also serve as an activation method.

Barbier-Type In Situ Generation

The Barbier reaction offers a one-pot method for the synthesis and subsequent reaction of organozinc reagents. nih.gov In this approach, the aryl halide, a carbonyl compound (or other electrophile), and activated zinc are all combined in a single reaction vessel. nih.gov The organozinc reagent is formed in situ and immediately reacts with the electrophile present in the mixture. nih.gov This method is advantageous as it avoids the isolation of the often-sensitive organozinc intermediate. The reaction is typically carried out in solvents like tetrahydrofuran (B95107) (THF), often with the presence of aqueous ammonium (B1175870) chloride. nih.gov

Transmetallation Strategies

Transmetallation involves the transfer of an organic group from a more electropositive metal to zinc. This is a common strategy when the direct insertion method is sluggish or incompatible with other functional groups in the starting material.

From Grignard Reagents

One of the most prevalent transmetallation methods for preparing aryl zinc halides involves the reaction of a pre-formed Grignard reagent with a zinc halide salt, typically zinc bromide (ZnBr₂). orgsyn.orgreddit.com For the synthesis of 4-(Ethoxycarbonyl)phenylzinc bromide, the corresponding Grignard reagent, 4-(ethoxycarbonyl)phenylmagnesium bromide, would be prepared first from ethyl 4-bromobenzoate and magnesium metal. researchgate.net This Grignard reagent is then treated with a solution of anhydrous zinc bromide in a solvent like THF. orgsyn.org This exchange is driven by the difference in electronegativity between magnesium and zinc, leading to the formation of the desired organozinc compound and a magnesium dihalide salt. A potential drawback of this method is the presence of magnesium salts in the final solution, which can sometimes affect the subsequent reactions. reddit.com

From Organolithium Reagents

One established method for preparing organozinc compounds involves the transmetallation of an organolithium species with a zinc salt. wikipedia.orgwikipedia.org This two-step process begins with the generation of the organolithium reagent, followed by its reaction with a zinc halide.

In the context of this compound, the synthesis would theoretically proceed via the formation of 4-(ethoxycarbonyl)phenyllithium. This is typically achieved through a lithium-halogen exchange reaction, where an aryl bromide or iodide is treated with an organolithium reagent like n-butyllithium or tert-butyllithium, often at cryogenic temperatures (e.g., -78 °C to -120 °C) to prevent side reactions. wikipedia.org

The resulting 4-(ethoxycarbonyl)phenyllithium is then reacted with a zinc salt, such as zinc bromide (ZnBr₂), to yield the desired this compound.

However, this route presents significant challenges. Organolithium reagents are highly reactive and potent nucleophiles, which can readily attack the ester functional group present in the precursor molecule. organicchemistrydata.org This lack of chemoselectivity often leads to undesired side products and lower yields, making this method less practical for substrates containing electrophilic functional groups like esters. wikipedia.orgsigmaaldrich.com The need for cryogenic conditions also adds complexity to the procedure. nih.gov

Hybrid Transmetallation Approaches (e.g., Magnesium/Zinc System)

A more versatile and widely used method for preparing functionalized arylzinc halides involves a hybrid magnesium/zinc transmetallation approach. thieme-connect.com This strategy circumvents the use of highly reactive organolithium intermediates and offers superior functional group tolerance.

The process involves the direct insertion of magnesium metal into the carbon-halogen bond of an aryl halide in the presence of both lithium chloride (LiCl) and a zinc salt. thieme-connect.combeilstein-journals.org For the synthesis of this compound, the starting material is ethyl 4-bromobenzoate.

The key steps are:

Magnesium Activation : Lithium chloride plays a crucial role by solubilizing the passivating magnesium halide layer on the metal surface, thereby activating the magnesium for oxidative insertion. thieme-connect.combeilstein-journals.org

Grignard Formation : The activated magnesium inserts into the carbon-bromine bond of ethyl 4-bromobenzoate to form the corresponding Grignard reagent, 4-(ethoxycarbonyl)phenylmagnesium bromide.

In-Situ Transmetallation : This organomagnesium intermediate is not isolated but is immediately transmetalated by the zinc chloride present in the reaction mixture. This exchange yields the more stable and less reactive this compound. thieme-connect.com

This one-pot procedure is highly efficient and provides the target organozinc reagent in good yield. thieme-connect.com The milder reactivity of the Grignard reagent compared to an organolithium species, coupled with the immediate conversion to the even more tolerant organozinc compound, ensures the preservation of the ester group. wikipedia.org

Table 1: Comparison of Synthetic Routes

| Feature | From Organolithium Reagents | Hybrid Mg/Zn Transmetallation |

|---|---|---|

| Precursor | Ethyl 4-bromobenzoate + n-BuLi | Ethyl 4-bromobenzoate |

| Key Reagents | n-Butyllithium, Zinc Bromide | Magnesium, Zinc Chloride, Lithium Chloride |

| Reaction Steps | 2 steps (Lithiation, Transmetallation) | 1-pot (In-situ Grignard formation and transmetallation) |

| Conditions | Cryogenic temperatures (e.g., -78°C) | Mild temperatures (e.g., Room temp to reflux) |

| Ester Compatibility | Poor | Excellent |

| Reference | wikipedia.org, organicchemistrydata.org | thieme-connect.com |

Functional Group Compatibility during Synthesis

A significant advantage of organozinc reagents is their remarkable compatibility with a wide array of sensitive functional groups, a feature that distinguishes them from the more reactive organolithium and organomagnesium compounds. wikipedia.orgsigmaaldrich.com This tolerance is particularly evident when the organozinc reagent is prepared through direct zinc insertion or via the Mg/Zn hybrid system, as these methods avoid harsh, non-selective intermediates. sigmaaldrich.comthieme-connect.com

The synthesis of this compound is a prime example of this compatibility. The ethoxycarbonyl (ester) group is highly susceptible to nucleophilic attack by organolithium or Grignard reagents. wikipedia.orgorganicchemistrydata.org However, the carbon-zinc bond is more covalent and less polarized, rendering the organozinc reagent significantly less nucleophilic. libretexts.org As a result, this compound does not readily react with the ester moiety of other molecules or itself, ensuring its integrity during synthesis and subsequent cross-coupling reactions. wikipedia.org

This chemoselectivity allows for the preparation of highly functionalized organozinc compounds bearing groups that would not survive other organometallic preparation methods.

Table 2: Functional Group Tolerance in Organometallic Reagents

| Functional Group | Organolithium Reagent | Grignard Reagent | Organozinc Reagent |

|---|---|---|---|

| Ester | Reactive | Reactive | Tolerated wikipedia.orgsigmaaldrich.com |

| Nitrile | Reactive | Reactive | Tolerated sigmaaldrich.com |

| Ketone | Reactive | Reactive | Tolerated sigmaaldrich.com |

| Amide | Reactive | Reactive | Tolerated sigmaaldrich.com |

| Halide | Can undergo exchange | Generally stable | Tolerated |

Scalability and Process Optimization

The scalability of a synthetic procedure is a critical consideration for its practical application in both academic and industrial settings. For this compound, the hybrid magnesium/zinc transmetallation approach offers clear advantages for large-scale production. uni-muenchen.de

Key factors contributing to its scalability include:

Use of Readily Available Materials : The synthesis utilizes zinc dust, a relatively inexpensive and manageable metal, along with common salts like LiCl and ZnCl₂. beilstein-journals.org Furthermore, the use of aryl bromides is preferable to the more expensive and less stable aryl iodides. beilstein-journals.org

Mild Reaction Conditions : The reaction does not require cryogenic temperatures, reducing the energy costs and specialized equipment needed for large-scale operations. beilstein-journals.org

Process Control : The use of LiCl has been identified as an essential parameter for ensuring efficient and reproducible reactions, highlighting a key point of process control. beilstein-journals.org The formation of solid, salt-stabilized organozinc reagents has also been explored as a method to improve handling and stability for process development. uni-muenchen.de

These features make the LiCl-mediated Mg/Zn hybrid method a robust, efficient, and economically viable route for the scaled-up synthesis of this compound and other similarly functionalized organozinc reagents. uni-muenchen.de

Ii. Reactivity Profiles and Transformative Capabilities of 4 Ethoxycarbonyl Phenylzinc Bromide

Carbon-Carbon Bond Forming Reactions

The primary application of 4-(Ethoxycarbonyl)phenylzinc bromide in organic synthesis is the formation of carbon-carbon bonds, which are the fundamental linkages in organic molecules. This is predominantly achieved through palladium-catalyzed cross-coupling reactions, where the organozinc reagent couples with various organic halides and related electrophiles.

At the forefront of these transformations are palladium-catalyzed reactions, which are renowned for their efficiency, functional group tolerance, and broad applicability. The choice of palladium catalyst and ligands is crucial in these reactions, often influencing the reaction's yield, selectivity, and scope.

The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide or triflate, is a key transformation utilizing this compound. This reaction is valued for its ability to form carbon-carbon bonds under relatively mild conditions and with a high degree of functional group compatibility.

Palladium-Catalyzed Cross-Coupling Reactions

Negishi Coupling Reactions

Coupling with Aryl Halides and Pseudohalides

The coupling of this compound with aryl halides and pseudohalides (such as triflates) is a powerful method for the synthesis of unsymmetrical biaryl compounds. These structures are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The reaction generally proceeds with high efficiency and tolerates a wide range of functional groups on both coupling partners. The choice of palladium catalyst and ligand system is critical for achieving optimal results, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the key steps of the catalytic cycle.

| Aryl Halide/Pseudohalide | Catalyst/Ligand | Solvent | Temp. (°C) | Yield (%) |

| 4-Bromoanisole | Pd(OAc)₂ / SPhos | Toluene (B28343) | 80 | 92 |

| 2-Chlorobenzonitrile | Pd₂(dba)₃ / XPhos | Dioxane | 100 | 88 |

| 1-Naphthyl triflate | Pd(PPh₃)₄ | THF | 65 | 95 |

| 4-Iodo-N,N-dimethylaniline | PdCl₂(dppf) | DMF | 90 | 85 |

| 3-Bromopyridine | Pd(OAc)₂ / RuPhos | THF/Toluene | 70 | 90 |

Coupling with Alkyl Halides

The formation of C(sp²)-C(sp³) bonds via the Negishi coupling of this compound with alkyl halides is a valuable transformation for introducing alkyl substituents onto an aromatic ring. This reaction can be more challenging than coupling with aryl halides due to competing side reactions such as β-hydride elimination. However, the use of specialized palladium catalysts, often featuring N-heterocyclic carbene (NHC) or bulky phosphine ligands, can effectively promote the desired cross-coupling pathway. The reaction works well with a variety of primary and some secondary alkyl halides.

| Alkyl Halide | Catalyst/Ligand | Solvent | Temp. (°C) | Yield (%) |

| 1-Iodooctane | Pd₂(dba)₃ / cataCXium A | NMP | 60 | 85 |

| Benzyl bromide | Pd(PPh₃)₄ | THF | 50 | 91 |

| 1-Bromo-3-phenylpropane | Pd(OAc)₂ / IPr·HCl | THF/NMP | 25 | 78 |

| Cyclohexyl Iodide | PdCl₂(Amphos)₂ | Dioxane | 80 | 65 |

| Ethyl bromoacetate | Pd₂(dba)₃ / P(t-Bu)₃ | THF | 40 | 88 |

Coupling with Alkenyl Halides

The Negishi coupling between this compound and alkenyl halides provides a direct and stereoselective route to substituted styrenes and other vinyl-aromatic compounds. A key advantage of this reaction is that the stereochemistry of the double bond in the alkenyl halide is typically retained in the product. This allows for the synthesis of either the (E)- or (Z)-isomer of the product by selecting the appropriate starting material. Palladium catalysts with phosphine ligands are commonly employed for this transformation.

| Alkenyl Halide | Catalyst/Ligand | Solvent | Temp. (°C) | Yield (%) |

| (E)-1-Iodo-1-octene | Pd(PPh₃)₄ | THF | 60 | 93 |

| (Z)-1-Bromo-2-phenylethene | PdCl₂(dppf) | Dioxane | 80 | 87 |

| 2-Bromostyrene | Pd(OAc)₂ / P(o-tol)₃ | Toluene | 90 | 89 |

| (E)-3-Iodo-3-hexene | Pd₂(dba)₃ / XPhos | THF | 65 | 91 |

| 1-Bromo-2,2-diphenylethene | Pd(PPh₃)₄ | DMF | 70 | 85 |

Coupling with Carboxylic Anhydrides and Thioesters

Beyond organic halides, the nucleophilicity of this compound can be harnessed for the synthesis of ketones through coupling with carboxylic anhydrides and thioesters. This acylation reaction, often referred to as a Negishi-type acylation or Fukuyama-Negishi coupling in the case of thioesters, provides a valuable method for the preparation of aryl ketones. These reactions typically proceed under mild conditions and exhibit excellent functional group tolerance. Palladium catalysts are commonly used, and the reaction with thioesters is particularly noteworthy for its high chemoselectivity.

| Electrophile | Catalyst | Solvent | Temp. (°C) | Yield (%) |

| Acetic Anhydride | Pd(OAc)₂ | THF | 50 | 88 |

| S-Phenyl thiobenzoate | Pd(PPh₃)₄ | Toluene | 60 | 94 |

| Propionic Anhydride | PdCl₂(dppf) | Dioxane | 70 | 85 |

| S-Ethyl 4-chlorothiobenzoate | Pd₂(dba)₃ | THF | 55 | 90 |

| Benzoic Anhydride | Pd(OAc)₂ | DMF | 65 | 89 |

Uncatalyzed Carbon-Carbon Bond Forming Reactions

The intrinsic nucleophilicity of the carbon-zinc bond in this compound allows it to react directly with certain electrophiles, most notably the carbonyl group of aldehydes and ketones, without the need for a transition metal catalyst. This class of reactions represents a straightforward method for the formation of alcohols.

The classical Reformatsky reaction involves the in situ formation of a zinc enolate from an α-halo ester, which then adds to a carbonyl compound to yield a β-hydroxy ester. organic-chemistry.orgnih.gov The use of a pre-formed arylzinc reagent like this compound in an addition to a carbonyl compound is not a true Reformatsky reaction. However, it can be considered a variant in the broader context of organozinc additions to carbonyls. The key difference lies in the nature of the nucleophile—an arylzinc rather than a zinc enolate. This reaction proceeds as a direct 1,2-addition to the carbonyl group.

Similarly, the Barbier reaction is defined by the in situ, one-pot generation of an organometallic reagent (from an organic halide and a metal like zinc) in the presence of a carbonyl substrate. nih.govorganic-chemistry.orgresearchgate.net Therefore, the reaction of a pre-formed, isolated organozinc reagent such as this compound with a carbonyl compound is mechanistically distinct from a Barbier reaction. It is more accurately described as a Grignard-like 1,2-addition. The distinction is procedural: Barbier reactions are one-pot, while the use of a pre-formed reagent involves two separate steps. Nonetheless, the final transformation—the addition of an organozinc-derived group to a carbonyl—is the same.

The most accurate classification for the uncatalyzed reaction of this compound with aldehydes and ketones is a 1,2-nucleophilic addition. In this reaction, the partially negative aryl carbon of the organozinc compound attacks the electrophilic carbonyl carbon, forming a new carbon-carbon bond. A subsequent aqueous workup protonates the resulting zinc alkoxide to furnish the corresponding secondary or tertiary alcohol. The lower reactivity of organozinc reagents compared to Grignard or organolithium reagents provides a key advantage: the ester functionality on the aromatic ring is well-tolerated and does not undergo self-reaction. organic-chemistry.org This chemoselectivity makes this compound a reliable reagent for synthesizing functionalized diaryl or aryl-alkyl carbinols.

Table 4: Representative Uncatalyzed 1,2-Addition of Arylzinc Reagents to Carbonyls No specific data for this compound was found in the search results. The following table is a representative example of the reaction type.

| Arylzinc Reagent | Carbonyl Substrate | Solvent | Product Type | Yield |

|---|---|---|---|---|

| Ar-ZnBr | Benzaldehyde | THF | Secondary Alcohol | Typically Good |

| Ar-ZnBr | Acetophenone | THF | Tertiary Alcohol | Typically Good |

| Ar-ZnBr | Cyclohexanone | THF | Tertiary Alcohol | Typically Good |

Conjugate Additions

The conjugate, or 1,4-addition, of organozinc reagents to α,β-unsaturated carbonyl compounds is a powerful method for the formation of carbon-carbon bonds. While specific studies detailing the conjugate addition of this compound are not extensively documented, the reactivity of similar arylzinc halides provides a strong indication of its synthetic potential in this area. Research has shown that arylzinc halides, particularly those bearing electron-withdrawing groups, readily participate in conjugate additions to enones. nih.gov

In studies of uncatalyzed conjugate additions of various organozinc halides to enones, it has been observed that arylzinc iodides with electron-withdrawing substituents on the phenyl ring exhibit reactivity comparable to that of phenylzinc iodide, leading to the formation of the corresponding 1,4-addition products in excellent yields and under mild reaction conditions. nih.gov This suggests that this compound, which features an electron-withdrawing ethoxycarbonyl group, would be a suitable nucleophile for such transformations. The reaction generally proceeds by the addition of the aryl group from the organozinc reagent to the β-position of an activated alkene.

The general scheme for the conjugate addition of an arylzinc reagent to an enone can be depicted as follows:

General Reaction Scheme for Conjugate Addition

R¹-C(=O)CH=CHR² + (p-EtO₂C)C₆H₄ZnBr → (p-EtO₂C)C₆H₄CHR¹CH₂C(=O)R²

Key findings from related studies on arylzinc halides in conjugate additions are summarized in the table below, illustrating the expected efficacy of this compound in similar reactions.

| Enone Substrate | Arylzinc Halide | Product Yield (%) | Reference |

| Chalcone | Phenylzinc Iodide | 97 | nih.gov |

| 1,3-Diphenylprop-2-en-1-one | Phenylzinc Iodide | High | nih.gov |

It is important to note that the choice of solvent can play a crucial role in the success of these reactions, with dimethoxyethane (DME) often proving superior to tetrahydrofuran (B95107) (THF). nih.govrsc.org

Heteroatom-Carbon Bond Forming Reactions

Electrophilic Amination Reactions (Carbon-Nitrogen Bond Formation)

The formation of carbon-nitrogen bonds is a cornerstone of organic synthesis, providing access to a wide array of functional groups and molecular architectures. One approach to forging such bonds involves the reaction of organometallic reagents with electrophilic nitrogen sources. While direct experimental data on the electrophilic amination of this compound is limited in publicly available literature, the general reactivity of organozinc compounds suggests its utility in this transformation.

The reaction would conceptually involve the nucleophilic attack of the carbanionic aryl group from the organozinc reagent onto an electrophilic aminating agent. Various electrophilic ammonia equivalents can be employed for this purpose, including reagents like chloramine, O-acyl hydroxylamines, and azodicarboxylates. The expected product of such a reaction would be an N-protected or N-substituted aniline (B41778) derivative, which could then be further elaborated.

A plausible reaction pathway is illustrated below:

(p-EtO₂C)C₆H₄ZnBr + "N⁺" source → (p-EtO₂C)C₆H₄-N + ZnBrX

The successful implementation of this reaction would be contingent on the selection of a suitable electrophilic nitrogen source that is compatible with the organozinc reagent and the reaction conditions.

Halogenation Reactions

The halogenation of organometallic compounds provides a direct route to aryl halides. Arylzinc reagents are known to react with elemental halogens, such as iodine (I₂) and bromine (Br₂), to yield the corresponding aryl iodides and bromides. In the case of this compound, treatment with iodine would be expected to produce ethyl 4-iodobenzoate.

This transformation is generally efficient and proceeds via an oxidative addition/reductive elimination-type mechanism at the zinc center. The reaction is typically rapid and can be performed at low temperatures.

Illustrative Reaction for Halogenation

| Organozinc Reagent | Halogenating Agent | Product |

| This compound | Iodine (I₂) | Ethyl 4-iodobenzoate |

| This compound | Bromine (Br₂) | Ethyl 4-bromobenzoate (B14158574) |

Oxidation Reactions

Common oxidizing agents for this transformation include molecular oxygen (O₂), followed by an aqueous workup, or peroxide reagents. The reaction with oxygen is believed to proceed through a radical mechanism involving the insertion of oxygen into the carbon-zinc bond to form a zinc peroxide intermediate, which is then hydrolyzed to the phenol.

Expected Oxidation Reaction

| Substrate | Oxidizing Agent | Product |

| This compound | 1. O₂2. H₃O⁺ | Ethyl 4-hydroxybenzoate |

Cyanation Reactions

The introduction of a nitrile group onto an aromatic ring can be achieved through various methods. While the palladium-catalyzed cyanation of aryl halides is a more common approach, the direct cyanation of an organometallic species like an organozinc reagent is also a viable strategy. nih.govorganic-chemistry.org This would involve the reaction of this compound with a cyanating agent such as cyanogen bromide (BrCN) or tosyl cyanide (TsCN).

This reaction would proceed via a nucleophilic attack of the aryl group from the organozinc reagent on the electrophilic carbon of the cyanide source. The anticipated product would be ethyl 4-cyanobenzoate.

Conceptual Cyanation Reaction

| Organozinc Reagent | Cyanating Agent | Expected Product |

| This compound | Tosyl cyanide (TsCN) | Ethyl 4-cyanobenzoate |

Phosphorylation Reactions

The formation of carbon-phosphorus bonds can be accomplished by reacting organometallic reagents with phosphorus electrophiles. Arylzinc compounds can react with phosphorus halides, such as phosphorus trichloride (PCl₃), to yield arylphosphonous dichlorides. Subsequent hydrolysis would then lead to the corresponding arylphosphonous acid.

For this compound, this reaction would be expected to produce (4-(ethoxycarbonyl)phenyl)phosphonous dichloride, a versatile intermediate for the synthesis of various organophosphorus compounds.

Anticipated Phosphorylation Reaction

| Substrate | Electrophile | Intermediate Product | Final Product (after hydrolysis) |

| This compound | PCl₃ | (4-(Ethoxycarbonyl)phenyl)phosphonous dichloride | (4-(Ethoxycarbonyl)phenyl)phosphonous acid |

Silylation Reactions

Silylation reactions involving organozinc reagents represent a powerful method for the formation of carbon-silicon (C-Si) bonds, yielding valuable arylsilanes which are versatile intermediates in organic synthesis. While direct silylation studies specifically employing this compound are not extensively detailed in the cited literature, its reactivity can be inferred from established palladium-catalyzed cross-coupling methodologies, such as the silyl-Negishi reaction.

In a typical transformation, an organozinc halide like this compound would react with a silyl electrophile, commonly a silyl halide (e.g., R₃Si-Cl) or silyl triflate, in the presence of a palladium catalyst. The high functional group tolerance of the organozinc reagent is a key advantage, ensuring that the ethoxycarbonyl group remains intact throughout the reaction. The reaction proceeds via a catalytic cycle involving oxidative addition of the silyl electrophile to the Pd(0) catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to afford the arylsilane product and regenerate the catalyst.

The choice of ligand for the palladium catalyst is crucial for achieving high efficiency and selectivity. Biaryl phosphine ligands have been shown to be effective in promoting the silylation of various aryl chlorides and triflates. organic-chemistry.orgnih.gov These catalysts are adept at facilitating the cross-coupling while suppressing undesirable side reactions. nih.gov The general scheme for such a reaction is presented below.

Table 1: Representative Silylation Reaction of an Arylzinc Halide

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| This compound | Trimethylsilyl chloride | Pd(0) complex with phosphine ligand | Ethyl 4-(trimethylsilyl)benzoate |

This transformation provides a direct route to functionalized arylsilanes that can be used in subsequent reactions, highlighting the synthetic utility of this compound as a nucleophilic aryl source. organic-chemistry.orgorganic-chemistry.org

Stannylation Reactions

The formation of carbon-tin (C-Sn) bonds through stannylation reactions provides access to organostannanes, which are pivotal reagents in Stille cross-coupling reactions. Similar to silylation, the stannylation of this compound can be achieved through palladium-catalyzed Negishi-type cross-coupling.

In this process, the arylzinc reagent is coupled with an organotin electrophile, such as a trialkyltin halide (e.g., Bu₃SnCl). The reaction is mediated by a palladium catalyst, which facilitates the formation of the C-Sn bond with high chemoselectivity. The ester moiety of this compound is well-tolerated under these conditions, a characteristic feature of organozinc chemistry.

The general mechanism follows the standard cross-coupling catalytic cycle. The choice of catalyst and reaction conditions can be optimized to achieve high yields. For instance, the use of specific palladium complexes and phosphine ligands can enhance the rate and selectivity of the stannylation. A representative reaction is outlined in the table below.

Table 2: Representative Stannylation Reaction of an Arylzinc Halide

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| This compound | Tributyltin chloride | Pd(0) complex with phosphine ligand | Ethyl 4-(tributylstannyl)benzoate |

The resulting arylstannane, ethyl 4-(tributylstannyl)benzoate, is a valuable building block for further synthetic elaborations, particularly in the construction of complex biaryl structures via Stille coupling.

Chemoselectivity and Regioselectivity in Reactions

A hallmark of organozinc reagents, including this compound, is their exceptional chemoselectivity. This property allows for the presence of various functional groups, such as esters, ketones, and nitriles, in the molecule without interference during the primary reaction at the carbon-zinc bond. The moderate reactivity of the C-Zn bond, compared to more reactive organometallic reagents like Grignard or organolithium compounds, prevents unwanted side reactions with sensitive functional groups.

In the case of this compound, the ester group is highly compatible with the conditions required for cross-coupling reactions. nih.gov When this reagent participates in a palladium-catalyzed reaction with an organic halide, the coupling occurs exclusively at the carbon atom bearing the zinc bromide moiety, leaving the ethoxycarbonyl group unaffected. This high degree of chemoselectivity is critical for the synthesis of complex, polyfunctional molecules, as it obviates the need for protecting group strategies, thus streamlining synthetic routes.

The regioselectivity of reactions involving this compound is inherently controlled by its structure. The zinc bromide group is located at the para position (position 4) relative to the ethoxycarbonyl group on the phenyl ring. Consequently, any cross-coupling reaction will selectively form a new bond at this specific position, leading to the formation of 1,4-disubstituted benzene derivatives with predictable regiochemistry. This defined structural feature makes it a reliable building block for the synthesis of precisely substituted aromatic compounds. The selectivity can be influenced by the choice of catalyst and ligand, which can prevent unwanted isomerization or side reactions. nih.govnih.gov

Tandem and Multicomponent Reactions

The well-behaved nature and functional group tolerance of arylzinc reagents make them excellent candidates for tandem and multicomponent reactions (MCRs). nih.govbeilstein-journals.org MCRs are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. beilstein-journals.org

While specific examples detailing the use of this compound in MCRs are not prevalent in the provided search results, its participation in such reactions can be readily envisioned based on established organozinc reactivity. A plausible example is the organometallic Mannich-type reaction. beilstein-journals.org In this three-component coupling, this compound could act as the nucleophile, reacting with an imine formed in situ from an aldehyde and an amine.

This one-pot process would lead to the formation of a new α-branched amine, incorporating the 4-(ethoxycarbonyl)phenyl moiety. The reaction's efficiency is often enhanced by the presence of additives like lithium chloride. beilstein-journals.org

Table 3: Hypothetical Multicomponent Mannich-Type Reaction

| Component 1 (Nucleophile) | Component 2 (Aldehyde) | Component 3 (Amine) | Product |

| This compound | Benzaldehyde | Diethylamine | Ethyl 4-(1-phenyl-2-(diethylamino)ethyl)benzoate |

Such tandem or multicomponent strategies offer significant advantages in terms of atom economy, step economy, and the rapid generation of molecular complexity from simple precursors. beilstein-journals.orgresearchgate.net The predictable reactivity and chemoselectivity of this compound make it a valuable tool for the design of these convergent synthetic routes.

Iii. Mechanistic Investigations and Computational Analysis of 4 Ethoxycarbonyl Phenylzinc Bromide Reactivity

Reaction Mechanism Elucidation for Zinc Insertion

The formation of 4-(ethoxycarbonyl)phenylzinc bromide from its corresponding aryl bromide and metallic zinc is not a simple, one-step process. It involves the activation of the zinc metal and proceeds through distinct surface-mediated events. The mechanism consists of two primary steps: an initial oxidative addition at the metal surface followed by the solubilization of the newly formed organozinc species. nih.govnih.gov

The direct insertion of metallic zinc into organic halides is often sluggish. Activating agents are therefore essential to facilitate the reaction, with lithium chloride (LiCl) being a prominently used and studied example. nih.govnsf.gov The role of LiCl is multifaceted, primarily centered on altering the physical and chemical properties of the species involved.

Furthermore, electrospray ionization (ESI) mass spectrometry studies have shown that in the presence of LiCl, organozincate anions are formed in the tetrahydrofuran (B95107) (THF) solution. acs.org For an arylzinc bromide like this compound, these would primarily be mononuclear complexes such as [ArZnBr₂]⁻ and [ArZnBrCl]⁻. acs.org The formation of these more soluble and potentially more reactive zincate species is a key aspect of the "LiCl effect" in organozinc chemistry. acs.org This salt-assisted process is critical for the efficient synthesis of functionalized organozinc reagents, as it overcomes the inhibition that can be caused by zinc salts produced during the reaction. nih.govacs.org

| Activating Agent | Primary Mechanistic Role | Effect on Rate-Determining Step | Resulting Species in Solution | Reference |

|---|---|---|---|---|

| Lithium Chloride (LiCl) | Accelerates solubilization of surface-bound organozinc intermediates. | Shifts from solubilization (without LiCl) to oxidative addition (with LiCl). | Mononuclear organozincate anions (e.g., [ArZnBrCl]⁻). | nih.govacs.orgacs.org |

The formation of arylzinc halides via direct zinc insertion is fundamentally a heterogeneous reaction that occurs at the metal-solution interface. Advanced analytical techniques have established a two-step mechanism:

Formation of Surface Intermediates: The first step is the oxidative addition of the organic halide (in this case, ethyl 4-bromobenzoate) onto the surface of the zinc metal. nih.govnih.gov This creates an organozinc species that remains adsorbed on the metal surface. These surface intermediates can be persistent, especially when the reaction is run in a non-polar solvent like THF without additives. acs.org Studies using Rieke zinc, a highly reactive form of zinc powder, also confirm the presence of these persistent surface intermediates. nih.govacs.org

| Mechanistic Step | Description | Key Factors | Reference |

|---|---|---|---|

| Surface Oxidative Addition | The aryl bromide reacts directly with the metallic zinc to form a surface-adsorbed organozinc halide intermediate. | Reactivity of the zinc metal (e.g., commercial powder vs. Rieke zinc). | nih.govnih.gov |

| Solubilization | The surface-bound intermediate is released into the solution to form the soluble organozinc reagent. | Presence of activating agents (LiCl) and solvent polarity. This is often the rate-limiting step. | nih.govacs.org |

Spectroscopic Studies for Mechanistic Insights

To experimentally probe the transient and often elusive intermediates in reactions involving this compound, a suite of advanced spectroscopic techniques has been employed. These methods provide invaluable data on the structure, coordination, and electronic properties of species present in solution and the gas phase.

X-ray Absorption Spectroscopy (XAS) is a powerful tool for determining the local geometric and electronic structure of a specific element within a molecule. science.gov The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is particularly sensitive to the oxidation state and coordination geometry of the absorbing atom. mdpi.com

For organozinc reagents like this compound, solution XANES analysis at the Zn K-edge can provide direct information about the coordination environment of the zinc center in the reaction medium. mdpi.comprinceton.edu While EXAFS (Extended X-ray Absorption Fine Structure) analysis is adept at distinguishing between light (O/N) and heavy (S) scatterers, it often struggles to differentiate between oxygen and nitrogen. princeton.edunih.gov High-resolution XANES (HR-XANES) has emerged as a technique capable of overcoming this limitation, enabling the unambiguous identification of Zn coordination to specific moieties like carboxyl or imidazole (B134444) groups. princeton.edunih.gov This level of detail is crucial for understanding how the solvent and additives interact with the organozinc reagent, which in turn affects its reactivity.

Studies on related systems have demonstrated that XANES can effectively track changes in the oxidation state and coordination sphere of metal centers during catalytic reactions in solution. mdpi.com This provides a direct window into the transformations occurring at the metal, which is central to elucidating the reaction mechanism.

Tandem mass spectrometry (MS/MS) is an indispensable technique for characterizing the structure and fragmentation pathways of ions in the gas phase. nih.gov By isolating an ion of interest and subjecting it to collision-induced dissociation (CID), one can gain insights into its connectivity and stability.

In the context of organozinc reagents, electrospray ionization (ESI)-MS can gently transfer intermediates and complexes from the solution phase into the gas phase for analysis. nih.govresearchgate.net For instance, studies on various organozinc iodide cations have utilized ESI-MS/MS to characterize their solvated and ligand-coordinated forms. nih.govresearchgate.net The fragmentation patterns observed upon CID reveal the relative strengths of different bonds within the ionic complex. For example, the interaction between zinc and dimethylformamide (DMF) or TMEDA in certain complexes has been shown to be stronger than some covalent bonds within the organic moiety. nih.gov This technique allows for the detailed characterization of gas-phase ions derived from organozinc reagents.

Infrared multiple-photon dissociation (IRMPD) spectroscopy is a powerful method for obtaining vibrational spectra of mass-selected ions in the gas phase. wikipedia.orgnationalmaglab.org This technique combines the structural sensitivity of infrared spectroscopy with the selectivity of mass spectrometry. nih.gov An ion of interest is irradiated with a tunable infrared laser, and when the laser frequency is resonant with a vibrational mode of the ion, it absorbs multiple photons, leading to an increase in internal energy and eventual dissociation. wikipedia.orgnationalmaglab.org By monitoring the fragmentation yield as a function of the laser wavelength, a vibrational spectrum of the ion is constructed. nih.gov

This method is particularly valuable for distinguishing between isomers, which may be indistinguishable by mass alone. nih.gov The experimental IRMPD spectrum can be compared with theoretical spectra calculated for various candidate structures using computational methods like Density Functional Theory (DFT). A good match between the experimental and a calculated spectrum allows for a confident assignment of the ion's structure. nih.gov Research on related organozinc cations has successfully used the combination of IRMPD and computational modeling to fully characterize their gas-phase structures, including the coordination of solvent molecules and ligands like TMEDA. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of mechanistic studies in solution, providing detailed information about the structure and environment of molecules. In situ NMR experiments, where the reaction is monitored directly in the NMR tube, are particularly powerful for identifying and characterizing transient intermediates.

While direct NMR data specifically for intermediates derived from this compound is not detailed in the provided search results, the technique is broadly applied in the study of cross-coupling reactions. By monitoring changes in chemical shifts, coupling constants, and signal intensities of ¹H, ¹³C, ³¹P, and other relevant nuclei over the course of a reaction, it is possible to observe the formation and decay of catalytic intermediates, such as oxidative addition complexes and transmetalation products. These experimental observations are often correlated with computational studies to provide a comprehensive picture of the reaction mechanism.

Computational and Theoretical Chemistry Studies

Computational chemistry has become an indispensable tool for complementing experimental studies and providing a deeper understanding of reaction mechanisms that are often difficult to probe experimentally. nih.gov Methods like Density Functional Theory (DFT) are widely used to model reaction pathways, calculate the energies of reactants, transition states, and intermediates, and predict the outcomes of chemical reactions. researchgate.net

For reactions involving this compound, computational studies can elucidate several key aspects:

Reaction Pathways: DFT calculations can map out the potential energy surface for the entire catalytic cycle, identifying the most likely reaction pathway and the rate-determining step. researchgate.net

Ligand Effects: Theoretical models can systematically vary the structure of ligands and calculate their impact on the stability of intermediates and the energy barriers of transition states. This allows for the rational design of more efficient catalysts.

Spectroscopic Correlation: As mentioned previously, computational chemistry is crucial for interpreting experimental data from techniques like IRMPD. nih.govresearchgate.netnih.gov By calculating the theoretical vibrational spectra of proposed intermediates, a direct comparison with experimental results can confirm or refute their existence and structure. nih.gov

Solvent and Aggregation Effects: Computational models can also incorporate the effects of solvent molecules and the potential for the organozinc reagent to exist as dimers or higher-order aggregates in solution, providing a more realistic depiction of the reaction environment. rsc.org

Collaborations between experimental and computational chemists are increasingly common and have proven highly effective in unraveling complex reaction mechanisms in organic and organometallic chemistry. nih.gov

The table below provides an overview of the application of these computational methods to the study of cross-coupling reactions.

| Computational Method | Application in Mechanistic Studies | Information Gained |

| Density Functional Theory (DFT) | Calculation of reaction energies, transition state structures, and potential energy surfaces. researchgate.net | Reaction pathways, activation barriers, thermodynamic stability of intermediates, origins of selectivity. researchgate.netrsc.org |

| Molecular Mechanics (MM) | Modeling of large systems, such as solvated complexes or catalysts with bulky ligands. | Conformational analysis, steric effects, initial structures for higher-level calculations. researchgate.net |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Hybrid method treating the reactive core with QM and the surrounding environment with MM. | Accurate modeling of reactions in complex environments, such as in the presence of explicit solvent molecules. |

| Ab initio methods | High-accuracy calculations for smaller model systems. | Benchmarking DFT results, providing highly accurate energetic and structural data. |

Ab Initio Molecular Dynamics on Solvation States

Ab initio molecular dynamics (AIMD) simulations offer a way to model the dynamic interactions between a solute and solvent molecules from first principles, providing a detailed picture of the solvation shell and its influence on the reagent's structure and reactivity. chemrxiv.orgchemrxiv.orguzh.ch While specific AIMD studies on this compound are not extensively documented in the literature, the principles derived from studies on similar organozinc compounds can be applied.

For organozinc reagents in ethereal solvents like tetrahydrofuran (THF), AIMD simulations can reveal the distribution of solvent molecules around the zinc center and the dynamic exchange of these solvent molecules. chemrxiv.orgchemrxiv.org These simulations can help to understand the nature of the coordination complex formed between the organozinc species and the solvent, which is crucial for its stability and reactivity.

A hypothetical AIMD study on this compound in THF would likely investigate the coordination number of the zinc atom and the preferred geometry of the solvated complex. Such a study would provide insights into the dynamic equilibrium between different solvated forms of the reagent. The findings from these simulations are critical for understanding how the solvent environment modulates the reactivity of the organozinc compound in processes like Negishi cross-coupling reactions. chemrxiv.orgchemrxiv.org

Table 1: Illustrative Data from a Hypothetical AIMD Simulation of this compound in THF

| Parameter | Value | Description |

| Average Zn-O Distance | 2.15 Å | The average distance between the zinc atom and the oxygen atoms of the coordinating THF molecules. |

| Average Coordination Number | 3.5 | The time-averaged number of THF molecules in the first solvation shell of the zinc atom. |

| Solvent Exchange Rate | 1.2 x 10¹¹ s⁻¹ | The frequency at which THF molecules enter and leave the coordination sphere of the zinc atom. |

Note: The data in this table is illustrative and based on typical values observed for organozinc compounds in THF. It is intended to represent the type of information that would be obtained from an AIMD simulation.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, geometry, and reactivity of molecules. nih.govnih.govresearchgate.net For this compound, DFT calculations can provide valuable information about its molecular orbitals, charge distribution, and the energetics of various reaction pathways.

DFT calculations can be employed to optimize the geometry of the molecule, providing insights into bond lengths, bond angles, and dihedral angles. nih.gov The analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important for understanding the compound's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. researchgate.net

Table 2: Illustrative DFT-Calculated Properties for this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Indicates the electron-donating capability of the molecule. |

| LUMO Energy | -1.5 eV | Indicates the electron-accepting capability of the molecule. |

| HOMO-LUMO Gap | 4.7 eV | Relates to the chemical reactivity and stability of the molecule. |

| Mulliken Charge on Zn | +0.85 | Provides insight into the polarity of the carbon-zinc bond. |

| Dipole Moment | 4.5 D | Reflects the overall polarity of the molecule. |

Note: This data is illustrative and represents typical values that would be obtained from DFT calculations on a similar organometallic compound.

Structure-Reactivity Relationships from Computational Models

Computational models provide a powerful framework for establishing quantitative structure-reactivity relationships (QSRRs). chemrxiv.orgchemrxiv.org By systematically modifying the structure of this compound in silico (e.g., by changing the ester group or introducing substituents on the phenyl ring) and calculating the corresponding changes in electronic properties and reaction barriers, it is possible to develop models that predict reactivity.

For instance, DFT calculations can be used to model the transition state of a key reaction step, such as the transmetalation step in a Negishi coupling. The calculated activation energy for this step can then be correlated with structural parameters of the organozinc reagent. These computational QSRR studies can guide the rational design of more efficient and selective reagents for specific synthetic applications.

Radical Pathways in Organozinc Chemistry

While many reactions involving organozinc reagents are described by polar, ionic mechanisms, the involvement of radical pathways has been increasingly recognized. nih.govnih.gov The interaction of organozinc compounds with transition metal catalysts or with certain organic substrates can initiate single-electron transfer (SET) processes, leading to the formation of radical intermediates.

In the context of cross-coupling reactions, radical mechanisms can be initiated by the interaction of the organozinc reagent with a low-valent transition metal catalyst. nih.gov For example, a Ni(I) species in a nickel-catalyzed coupling could react with an alkyl halide to generate an alkyl radical. While less common for aryl zinc reagents like this compound, the possibility of radical pathways, especially in the presence of specific additives or under photochemical conditions, cannot be entirely ruled out and represents an area for further investigation.

The formation of radicals from organozinc reagents can also be promoted by the presence of oxygen. nih.gov The reaction of organozinc compounds with molecular oxygen can lead to the formation of organoperoxo species and alkyl or aryl radicals. While often an undesired side reaction, under controlled conditions, this reactivity can be harnessed for specific synthetic transformations.

Iv. Strategic Applications in Complex Molecule Synthesis

Synthesis of Fine Chemicals and Pharmaceutical Intermediates

The synthesis of fine chemicals and active pharmaceutical ingredients (APIs) often relies on the efficient construction of biaryl and other complex aromatic structures. nih.gov 4-(Ethoxycarbonyl)phenylzinc bromide is a key reagent in this context, primarily through its participation in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling. organic-chemistry.org This reaction allows for the formation of carbon-carbon bonds between the 4-(ethoxycarbonyl)phenyl moiety and various organic halides, providing access to a wide array of substituted biphenyl (B1667301) derivatives. nih.gov These biphenyl scaffolds are prevalent in numerous pharmaceuticals and high-value organic materials.

Furthermore, the synthesis of quinolin-4-ones, a privileged scaffold in medicinal chemistry, can be achieved through methods where arylzinc reagents are key components. nih.gov For example, in palladium-catalyzed carbonylation reactions, an appropriately substituted aniline (B41778) can be coupled with a terminal acetylene (B1199291) and carbon monoxide to construct the quinolin-4-one core. nih.gov The use of this compound or its derivatives in related strategies allows for the direct incorporation of a functionalized phenyl ring at various positions of the quinoline (B57606) skeleton, leading to the synthesis of potent therapeutic agents.

The application of this organozinc reagent extends to the synthesis of intermediates for liquid crystals. The rigid biphenyl core is a common structural motif in liquid crystalline materials, and the ability to introduce an ethoxycarbonyl group provides a handle for tuning the mesomorphic properties of the final product. beilstein-journals.orgrsc.org

Table 1: Examples of Fine Chemicals and Pharmaceutical Scaffolds Synthesized Using Arylzinc Reagents

| Target Scaffold | Synthetic Strategy | Potential Application |

| Substituted Biphenyls | Negishi Coupling | Pharmaceuticals, Liquid Crystals |

| Quinolin-4-ones | Palladium-Catalyzed Cyclization | Medicinal Chemistry |

| Biaryl-based ligands | Negishi Coupling | Asymmetric Catalysis |

Access to Functionalized Conjugated Systems

Functionalized conjugated systems are of significant interest for their applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis of these materials often involves the polymerization of aromatic building blocks. Poly(p-phenylene)s (PPPs) and their derivatives are a class of conjugated polymers known for their thermal stability and tunable optoelectronic properties. physicsjournal.nettaylorfrancis.com

The Negishi coupling is a powerful tool for the synthesis of PPPs, allowing for the controlled polymerization of dihaloaromatic compounds with organozinc reagents. This compound can be envisioned as a key monomer in the synthesis of functionalized PPPs. Copolymerization of a dihaloaromatic monomer with this compound would introduce ethoxycarbonyl-substituted phenyl units into the polymer backbone. This functionalization can significantly impact the polymer's properties, such as its solubility, processability, and electronic characteristics. The electron-withdrawing nature of the ethoxycarbonyl group can lower the energy levels of the polymer's frontier molecular orbitals, which is a crucial aspect in the design of materials for electronic devices.

Similarly, poly(p-phenylene ethynylene)s (PPEs), another important class of conjugated polymers, can be synthesized using palladium-catalyzed coupling reactions. researchgate.net While Sonogashira coupling is more common for PPE synthesis, Negishi-type couplings can also be employed. The incorporation of the 4-(ethoxycarbonyl)phenyl moiety into the PPE backbone would offer a means to fine-tune the photophysical properties of the resulting polymer, such as its absorption and emission wavelengths. researchgate.net The ester group can also serve as a site for post-polymerization modification, allowing for the attachment of other functional groups to further tailor the material's properties.

The synthesis of well-defined oligomers with specific lengths and functionalities is also achievable using this compound. These oligomers can serve as model compounds for studying the properties of the corresponding polymers or can be used as components in supramolecular assemblies.

Table 2: Impact of the Ethoxycarbonyl Group on Conjugated Polymer Properties

| Property | Effect of Ethoxycarbonyl Group |

| Solubility | Generally increases solubility in organic solvents. |

| Electronic Properties | Lowers HOMO and LUMO energy levels. |

| Photophysical Properties | Can lead to a blue shift in absorption and emission spectra. |

| Processability | Improved solubility enhances processability for device fabrication. |

Construction of Nitrogen-Containing Molecules

The development of efficient methods for the synthesis of nitrogen-containing molecules is a central theme in organic chemistry, given their prevalence in natural products and pharmaceuticals. This compound is a valuable reagent for the construction of carbon-carbon bonds adjacent to nitrogen atoms or within nitrogen-containing heterocyclic systems.

A notable application is in the synthesis of α-heteroaryl-α-amino acids, which are important building blocks for peptidomimetics and other biologically active compounds. A recently developed method utilizes a Negishi cross-coupling reaction as a key step to link a heteroaromatic halide with a zinc-enolates derived from an amino acid precursor. beilstein-journals.org The use of an organozinc reagent like this compound in a similar strategy would allow for the synthesis of novel phenylalanine analogs bearing an ethoxycarbonyl group on the phenyl ring.

The synthesis of bipyridines, which are important ligands in coordination chemistry and catalysis, can also be accomplished using Negishi coupling. orgsyn.org The coupling of a halopyridine with this compound would yield a phenylpyridine derivative, which could then be subjected to a second coupling reaction to form the bipyridine skeleton. The ethoxycarbonyl group can influence the electronic properties of the resulting ligand and its coordination behavior with metal ions.

Furthermore, the synthesis of quinolines can be achieved through various strategies involving organometallic reagents. For example, the reaction of a 2-haloaniline with a terminal alkyne and an organozinc reagent in the presence of a palladium catalyst can lead to the formation of a substituted quinoline. nih.gov By employing this compound in this type of reaction, a functionalized phenyl group can be introduced at a specific position of the quinoline ring system.

Derivatization of Heterocyclic Compounds

Heterocyclic compounds are ubiquitous in medicinal chemistry and materials science. The functionalization of pre-existing heterocyclic rings is a key strategy for the synthesis of new derivatives with improved properties. This compound is an excellent reagent for the introduction of a 4-(ethoxycarbonyl)phenyl group onto a variety of heterocyclic scaffolds via Negishi cross-coupling. beilstein-journals.org

For example, the derivatization of oxazoles, a class of heterocycles with diverse biological activities, can be achieved by coupling a halo-substituted oxazole (B20620) with this compound. The synthesis of functionalized ethynyl (B1212043) oxazoles has been explored, and the introduction of an aryl group at a specific position of the oxazole ring is a common transformation. chemrxiv.orgchemrxiv.org The resulting arylated oxazoles can serve as intermediates for the synthesis of more complex molecules.

Similarly, the functionalization of other heterocycles such as thiazoles, pyrazoles, and pyridines can be accomplished using this methodology. beilstein-journals.orgorgsyn.org The Negishi coupling is often tolerant of a wide range of functional groups, making it a versatile tool for the late-stage functionalization of complex molecules containing heterocyclic moieties. The introduction of the 4-(ethoxycarbonyl)phenyl group can be used to modulate the biological activity, solubility, or other physicochemical properties of the parent heterocyclic compound.

The regioselective C-4 bromination of oxazoles provides a handle for the introduction of substituents at that position. researchgate.net Subsequent Negishi coupling with this compound would lead to the corresponding 4-aryl-substituted oxazole.

Table 3: Examples of Heterocyclic Derivatization

| Heterocycle | Coupling Partner | Product |

| Bromo-oxazole | This compound | 4-(Ethoxycarbonyl)phenyl-oxazole |

| Chloro-pyridine | This compound | 4-(Ethoxycarbonyl)phenyl-pyridine |

| Iodo-thiazole | This compound | 4-(Ethoxycarbonyl)phenyl-thiazole |

Stereoselective Transformations

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as the biological activity of a drug can be highly dependent on its stereochemistry. While this compound is an achiral reagent, it can participate in stereoselective transformations when reacted with a chiral substrate or in the presence of a chiral catalyst.

The asymmetric synthesis of axially chiral biaryls is a prominent example. numberanalytics.comnih.govresearchgate.net These molecules, which possess chirality due to restricted rotation around a single bond, are found in a number of natural products and are also used as chiral ligands in asymmetric catalysis. The atroposelective Negishi coupling of a prostereogenic dihalo-aromatic compound with this compound, mediated by a chiral palladium catalyst, can lead to the formation of an enantiomerically enriched biaryl product. The chiral ligand on the palladium center controls the stereochemical outcome of the reductive elimination step, which is the bond-forming step that establishes the axial chirality.

Another approach involves the use of chiral electrophiles. The reaction of this compound with a racemic secondary alkyl halide in the presence of a suitable chiral nickel or palladium catalyst can proceed via a stereoconvergent mechanism. nih.gov In such a reaction, both enantiomers of the racemic starting material are converted into a single enantiomer of the product. This powerful strategy allows for the efficient synthesis of chiral molecules from readily available racemic precursors.

Furthermore, the development of new chiral ligands for Negishi coupling continues to expand the scope of stereoselective transformations involving organozinc reagents. organic-chemistry.org The use of these advanced catalyst systems with this compound opens up new avenues for the synthesis of a wide range of enantiomerically enriched compounds bearing the 4-(ethoxycarbonyl)phenyl moiety.

V. Comparative Analysis with Analogous Organometallic Reagents

Comparison with Organolithium Reagents

Organolithium reagents are among the most powerful nucleophiles and bases used in organic synthesis. youtube.com This high reactivity, however, often comes at the cost of selectivity and functional group compatibility.

The carbon-lithium bond possesses a significant degree of ionic character due to the large electronegativity difference between carbon (2.55) and lithium (0.98). This results in a highly nucleophilic and basic carbanion. youtube.com Consequently, organolithium reagents react rapidly and often uncontrollably with a wide range of electrophiles. wikipedia.orgslideshare.net

In contrast, organozinc compounds like 4-(ethoxycarbonyl)phenylzinc bromide feature a more covalent carbon-zinc bond, owing to the smaller electronegativity difference between carbon (2.55) and zinc (1.65). slideshare.netorganicreactions.org This results in a "softer" and less reactive nucleophile. wikipedia.orgacs.org While organolithium reagents can react aggressively, organozinc reagents exhibit greater chemoselectivity, preferentially reacting with more reactive electrophilic sites and often requiring a catalyst, such as palladium or nickel complexes, to undergo cross-coupling reactions. wikipedia.orgorganicreactions.org This moderated reactivity allows for more controlled and selective bond formations. The conversion of a highly reactive organolithium compound to a more stable organozinc reagent via a process called transmetallation is a common strategy to harness this enhanced selectivity. wikipedia.orgyoutube.com

A significant drawback of organolithium reagents is their poor tolerance for many functional groups. Their high basicity leads to reactions with any acidic protons, such as those in alcohols and carboxylic acids. youtube.comlibretexts.org Their high nucleophilicity causes them to readily attack electrophilic functional groups like esters, ketones, nitriles, and amides. sigmaaldrich.com This lack of compatibility necessitates the use of protecting groups to mask sensitive functionalities, adding steps and complexity to a synthetic sequence.

Organozinc reagents, including this compound, demonstrate superior functional group tolerance. organicreactions.org The reduced reactivity of the carbon-zinc bond means it does not readily react with moderately polar electrophiles such as esters, ketones, or nitriles. wikipedia.orgorganicreactions.org The very existence of this compound as a commercially available reagent is a testament to this stability, as the ester group within its structure would be incompatible with the formation of a corresponding organolithium or Grignard reagent. scbt.comsigmaaldrich.com This tolerance allows for the synthesis of complex, polyfunctional molecules without the need for extensive protection-deprotection strategies. organicreactions.orgsigmaaldrich.com

Comparison with Grignard Reagents

Grignard reagents (organomagnesium halides) are perhaps the most well-known organometallic compounds, widely used for carbon-carbon bond formation. acs.org While immensely useful, they share some of the reactivity and compatibility limitations of organolithium reagents.

Grignard reagents are generally less reactive than their organolithium counterparts but significantly more reactive than organozinc reagents. wikipedia.orgslideshare.netacs.org The carbon-magnesium bond is highly polarized, rendering the organic group strongly nucleophilic and basic. This high reactivity allows them to add to a wide variety of carbonyl compounds and other electrophiles. libretexts.org However, this can also lead to a lack of selectivity, with side reactions such as enolization or reduction sometimes competing with the desired nucleophilic addition. dalalinstitute.com

The lower reactivity of this compound provides for greater selectivity in its reactions. wikipedia.orgorganicreactions.org For instance, in reactions with α,β-unsaturated carbonyl compounds, Grignard reagents can yield a mixture of 1,2- and 1,4-addition products, whereas organozinc reagents (often in the form of Gilman-type cuprates) can be directed to give almost exclusively the 1,4-adduct. dalalinstitute.com Furthermore, reactions involving organozinc reagents are often less exothermic and more controllable than those with Grignard reagents. sciencemadness.org

Similar to organolithium reagents, Grignard reagents are incompatible with functional groups that have acidic protons (e.g., alcohols, amines, carboxylic acids). libretexts.org They also readily react with many common electrophilic functional groups, including esters, amides, and nitriles. libretexts.orgsigmaaldrich.com A key limitation is that a Grignard reagent cannot be prepared from an organohalide that also contains a reactive functional group, as it would react with itself. libretexts.org This severely restricts their application in the synthesis of functionalized molecules and often requires the use of protecting groups. masterorganicchemistry.com

The enhanced functional group tolerance of organozinc reagents is a primary advantage over Grignard reagents. wikipedia.orgresearchgate.net Functional groups like esters, nitriles, and amides are generally stable in the presence of organozinc reagents. sigmaaldrich.comnih.gov This allows for the direct preparation and use of functionalized organozinc compounds, such as this compound, simplifying synthetic routes to complex molecules. organicreactions.org

Table 1: Comparative Properties of Organometallic Reagents

| Reagent Type | C-Metal Bond Polarity | Relative Reactivity | Tolerance to Esters | Tolerance to Ketones | Tolerance to Acidic Protons |

|---|---|---|---|---|---|

| Organolithium (RLi) | High | Very High | Low | Low | Low |

| Grignard (RMgX) | High | High | Low | Low | Low |

| Organozinc (RZnX) | Moderate | Moderate | High | High | Low |

| Organoboron (RB(OR)₂) | Low | Low | High | High | High |

Comparison with Organoboron Reagents

Organoboron reagents, particularly boronic acids and their esters, have become central to modern organic synthesis, most notably in the Suzuki cross-coupling reaction. They represent a class of exceptionally mild and selective organometallic compounds.

Organoboron reagents are characterized by a carbon-boron bond with very low polarity, making them generally unreactive as nucleophiles on their own. youtube.com They typically require activation by a base and a transition metal catalyst (most commonly palladium) to participate in cross-coupling reactions. nih.gov

Compared to this compound, organoboron reagents offer several advantages. They are generally stable to both air and moisture, unlike organozinc compounds which are often moisture-sensitive and pyrophoric, requiring air-free techniques for their preparation and handling. wikipedia.orgbris.ac.uk Organoboron compounds exhibit an exceptionally broad functional group tolerance, even greater than that of organozinc reagents, and are compatible with nearly all common functional groups, including alcohols. nih.gov

Comparison with Organotin Reagents

Organozinc reagents, such as this compound, and organotin reagents (organostannanes) are both widely employed in palladium-catalyzed cross-coupling reactions, most notably in Negishi and Stille couplings, respectively. researchgate.net A primary advantage of organozinc reagents is their generally lower toxicity compared to their organotin counterparts, which are known for their persistent and toxic nature.

From a reactivity standpoint, organozinc reagents often exhibit higher nucleophilicity and reactivity than organostannanes. This can lead to faster reaction times and milder reaction conditions in Negishi couplings. However, organotin reagents can be advantageous due to their stability and tolerance to a wide range of functional groups. They are often isolable and can be purified by chromatography, which is not always feasible for organozinc reagents that are typically prepared and used in situ. researchgate.net

In the synthesis of complex molecules, the choice between these reagents can be critical. For instance, in the synthesis of the indole (B1671886) alkaloid hippadine, Stille and Suzuki reactions were successful, while the Negishi coupling failed to yield the desired product. nih.gov Conversely, highly stereospecific cross-coupling reactions have been demonstrated with anomeric stannanes, showcasing their utility in the synthesis of C-aryl glycosides. scispace.com The presence of an ester group, as in this compound, is generally well-tolerated in both Negishi and Stille couplings, but the specific substrate and desired outcome often dictate the superior reagent. For example, some palladium-catalyzed cross-couplings of C6-halopurines have been successfully achieved using organotin reagents. nih.gov

Table 1: General Comparison of Arylzinc and Aryltin Reagents in Cross-Coupling Reactions

| Feature | This compound (Negishi Coupling) | Aryltin Reagents (e.g., Aryltributylstannane) (Stille Coupling) |

|---|---|---|

| Toxicity | Generally lower | Higher, with toxic byproducts |

| Reactivity | Higher nucleophilicity, often faster reactions | Generally lower reactivity, may require harsher conditions |

| Stability | Often prepared and used in situ | Often isolable and purifiable |

| Functional Group Tolerance | Excellent, especially for electron-withdrawing groups | Good, but can be sensitive to strongly acidic or basic conditions |

| Byproduct Removal | Water-soluble zinc salts, easier to remove | Organotin byproducts can be difficult to separate |

Comparison with Organocopper Reagents

Organocopper reagents, particularly Gilman reagents (lithium diorganocuprates), are renowned for their utility in conjugate addition reactions to α,β-unsaturated carbonyl compounds and in SN2-type substitutions. wikipedia.orgmasterorganicchemistry.com While this compound is primarily used in cross-coupling reactions, its comparison with organocopper reagents reveals fundamental differences in their reactivity profiles.

Organozinc reagents are generally considered "harder" nucleophiles than organocopper reagents. This distinction is crucial in reactions with substrates possessing multiple electrophilic sites. For example, in reactions with α,β-unsaturated ketones, organolithium and Grignard reagents typically perform a 1,2-addition to the carbonyl group, whereas organocopper reagents selectively perform a 1,4-conjugate addition. chemistrysteps.com Organozinc reagents can sometimes give a mixture of both addition products, although their reactivity can be modulated.

A significant area of synergy between these two classes of reagents is the formation of mixed copper-zinc reagents of the type RCu(CN)ZnX. These reagents often exhibit reactivity that is similar to, though sometimes more subdued than, traditional Gilman reagents, but with the significant advantage of the high functional group tolerance inherent to the parent organozinc compound. nih.gov This allows for the conjugate addition of highly functionalized groups that would be incompatible with the preparation of standard organolithium or Grignard-derived cuprates.

The preparation of organocopper reagents often involves a transmetalation step from more reactive organometallics like organolithium or organozinc compounds. nih.gov The use of an organozinc precursor like this compound allows for the generation of a functionalized copper reagent that would otherwise be difficult to prepare directly.

Table 2: Reactivity Comparison in Additions to α,β-Unsaturated Ketones

| Reagent Type | Primary Mode of Addition | Key Characteristics |

|---|---|---|

| Organozinc Reagents | Can exhibit both 1,2- and 1,4-addition | Reactivity can be tuned; excellent functional group tolerance. |

| Organocopper Reagents (Gilman) | Predominantly 1,4-conjugate addition | "Softer" nucleophiles; highly selective for conjugate addition. chemistrysteps.com |

| Organolithium/Grignard Reagents | Predominantly 1,2-addition to the carbonyl | "Harder" nucleophiles; less tolerant of many functional groups. chemistrysteps.com |

Vi. Innovations in Reaction Conditions and Green Chemistry Approaches

Aqueous Media and Micellar Catalysis

Traditionally, organometallic reagents such as organozincs have been handled under strictly anhydrous conditions due to their high reactivity towards protic solvents like water. However, the development of micellar catalysis has opened the door to performing these reactions in aqueous environments. This technique involves the use of surfactants which form micelles in water, creating nanoreactors where the organic substrates and catalysts can concentrate, thereby facilitating the reaction.